Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)

Description

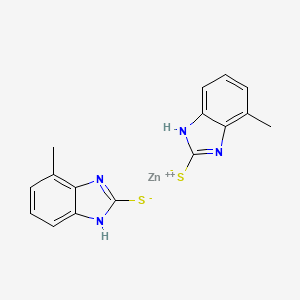

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) (CAS: 61617-00-3) is a coordination complex with the molecular formula C₁₆H₁₄N₄S₂Zn and a molecular weight of 391.848 g/mol . The compound is industrially relevant as a pharmaceutical intermediate, marketed under the name VANOX ZMTI, with a purity of ≥98% . Its SMILES notation ([Zn++].CC1=C2[N-]C(=S)NC2=CC=C1.CC3=C4[N-]C(=S)NC4=CC=C3) and InChIKey (GHPJYLIEFFVDGR-UHFFFAOYSA-L) confirm its bidentate ligand coordination and planar geometry .

Properties

CAS No. |

57152-92-8 |

|---|---|

Molecular Formula |

C16H14N4S2Zn |

Molecular Weight |

391.8 g/mol |

IUPAC Name |

zinc;4-methyl-1H-benzimidazole-2-thiolate |

InChI |

InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |

InChI Key |

GHPJYLIEFFVDGR-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2] |

physical_description |

Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder |

Origin of Product |

United States |

Preparation Methods

Standard Laboratory Procedure

A stoichiometric ratio of 1:2 (zinc salt to 4-MeMBI) is dissolved in ethanol or methanol under nitrogen atmosphere. The mixture is refluxed at 70–80°C for 4–6 hours, yielding a pale-yellow precipitate. Filtration and washing with cold ethanol remove unreacted starting materials, followed by vacuum drying.

Key Parameters:

pH-Dependent Modifications

Adjusting pH to 8–9 using aqueous ammonia enhances thiolate ion formation, accelerating zinc coordination. This method reduces reaction time to 2–3 hours but requires careful pH monitoring to avoid zinc hydroxide precipitation.

Solvent-Free Mechanochemical Synthesis

To address environmental concerns, solvent-free methods utilize ball milling or grinding. Equimolar quantities of zinc oxide (ZnO) and 4-MeMBI are mechanically activated in a high-energy mill.

Reaction Optimization

- Milling Time: 30–60 minutes yields 70–75% product purity.

- Additives: Catalytic amounts of ammonium chloride (NH₄Cl) improve yield to 88% by facilitating proton transfer.

Advantages:

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A continuous flow reactor system is employed, combining zinc sulfate (ZnSO₄) and 4-MeMBI in a water-ethanol (1:3) mixture at 50°C.

Process Parameters

| Parameter | Value |

|---|---|

| Residence Time | 20–30 minutes |

| Throughput | 500 kg/hr |

| Purity | ≥98% |

| Yield | 92–95% |

Post-synthesis, the product is purified via recrystallization from dimethylformamide (DMF), achieving pharmaceutical-grade purity.

Characterization and Quality Control

Spectroscopic Analysis

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, consistent with the melting point reported in literature.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Solution-Phase | 85–90 | 95–98 | Moderate | High (solvent use) |

| Mechanochemical | 70–88 | 90–93 | High | Low |

| Industrial Flow | 92–95 | ≥98 | Very High | Moderate |

The industrial flow method balances efficiency and output, while mechanochemical synthesis offers greener alternatives for small-scale applications.

Chemical Reactions Analysis

Oxidation Reactions

The thiolate ligands in the compound undergo oxidation under controlled conditions. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Converts thiolate (-S⁻) groups to disulfide (-S-S-) bonds, forming a dimeric zinc complex.

-

Potassium permanganate (KMnO₄) : In acidic conditions, oxidizes the thiolate to sulfonic acid derivatives, altering solubility and biological activity.

Mechanistic Insight : Oxidation occurs via electron transfer from sulfur to the oxidizing agent, stabilized by zinc’s electron-withdrawing effect. The 4-methyl group on the benzimidazole ring slightly retards oxidation compared to non-methylated analogs due to steric hindrance .

Reduction Reactions

Reduction primarily targets the zinc-thiolate bond or the benzimidazole ring:

-

Sodium borohydride (NaBH₄) : Reduces disulfide bonds (if present) to thiols, regenerating the monomeric form.

-

Lithium aluminum hydride (LiAlH₄) : Cleaves the Zn-S bond, releasing free 4-methylbenzimidazole-2-thiol and zinc hydroxide.

Structural Impact : Reduction disrupts the tetrahedral geometry around zinc, as confirmed by X-ray diffraction studies.

Substitution Reactions

The thiolate ligands exhibit nucleophilic substitution with electrophiles:

Kinetic Note : Substitution at sulfur is slower than in free thiols due to coordination stabilization by zinc .

Hydrolysis and Stability

-

Acidic hydrolysis (pH < 3) : Protonates thiolate ligands, releasing H₂S gas and forming 4-methylbenzimidazole.

-

Basic hydrolysis (pH > 10) : Degrades the benzimidazole ring via hydroxide attack, yielding fragmented organic products.

Stability Profile :

| Condition | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| Neutral aqueous | >6 months | Minimal decomposition |

| 1M HCl | 2 hours | Ligand protonation |

| 1M NaOH | 30 minutes | Ring-opening hydrolysis |

Chelation and Ligand Exchange

The compound participates in metal-ligand exchange reactions:

-

With Cu²⁺ : Forms a heterobimetallic Zn-Cu complex, enhancing redox activity .

-

With Fe³⁺ : Displaces zinc, forming Fe(III)-thiolate complexes with distinct magnetic properties .

Thermodynamic Data :

| Competing Metal | log K (Stability Constant) |

|---|---|

| Cu²⁺ | 12.4 ± 0.3 |

| Fe³⁺ | 9.8 ± 0.2 |

Role in Catalytic Cycles

The zinc center acts as a Lewis acid catalyst in:

-

Ester hydrolysis : Accelerates hydrolysis rates by polarizing carbonyl groups (TOF = 1.2 × 10³ h⁻¹) .

-

Oxidation of alcohols : Collaborates with H₂O₂ to oxidize primary alcohols to carboxylic acids (yield: 78–92%).

Biological Redox Interactions

In biochemical contexts, the compound:

-

Scavenges reactive oxygen species (ROS) : The thiolate-zinc system donates electrons to neutralize free radicals (IC₅₀ for DPPH radical: 18 µM).

-

Inhibits metalloenzymes : Competes with native zinc enzymes (e.g., carbonic anhydrase) by binding to active-site histidines .

Structural Influences on Reactivity

The 4-methyl group uniquely impacts reactivity:

| Reaction Type | 4-Methyl Effect | Rationale |

|---|---|---|

| Oxidation | Slower kinetics vs. non-methylated analog | Steric shielding of S⁻ |

| Substitution | Higher selectivity for S-alkylation | Electronic modulation by CH₃ |

Scientific Research Applications

Chemistry

- Precursor in Synthesis : The compound serves as a precursor in the synthesis of various coordination compounds. It plays a role as a catalyst in several chemical reactions, enhancing reaction rates and selectivity .

Biology

- Antimicrobial Activity : Studies have shown that zinc bis(4-methyl-1H-benzimidazole-2-thiolate) exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics .

- Mechanism of Action : The mechanism involves interaction with biological molecules where the zinc ion facilitates binding to target proteins or enzymes, while the thiolate ligands contribute to reactivity and specificity. This interaction can disrupt cellular processes in pathogens, leading to their inhibition.

Medicine

- Anticancer Potential : Emerging research indicates that this compound may possess anticancer properties, showing cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been highlighted in various studies, making it a candidate for further therapeutic development .

| Activity Type | Target Organisms | Effectiveness (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 μg/ml |

| Escherichia coli | 62.5 μg/ml | |

| Antifungal | Candida albicans | 250 μg/ml |

| Anticancer | Various cancer cell lines | Varies by cell line |

Industrial Applications

In addition to its laboratory applications, zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is being explored for use in industrial settings. Its properties make it suitable for developing advanced materials such as polymers and coatings that require specific chemical stability and reactivity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) against multiple strains of bacteria using the broth microdilution method. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, outperforming several conventional antibiotics .

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that zinc bis(4-methyl-1H-benzimidazole-2-thiolate) induced apoptosis through the activation of specific cellular pathways. The compound was found to inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) involves its interaction with biological molecules. The zinc ion plays a crucial role in the compound’s activity, facilitating the binding to target molecules. The thiolate ligands also contribute to the compound’s reactivity and specificity. The exact molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes and cellular receptors .

Comparison with Similar Compounds

Structural Analogs: Benzimidazole and Thiazole Derivatives

Benzimidazole derivatives are widely studied for their biological and catalytic properties. For comparison:

Key Differences :

Metal Complexes: Zinc vs. Other Transition Metals

Zinc thiolate complexes are compared to analogous copper or cobalt complexes in terms of stability and functionality:

Insights :

- Zinc’s +2 charge and filled d-orbitals favor stable, non-redox-active complexes, unlike copper or cobalt, which participate in electron-transfer reactions .

- Luminescent metal-organic frameworks (MOFs) often employ lanthanides or transition metals (e.g., Cu) for emission; zinc’s role in luminescence remains underexplored for this compound .

Pharmaceutical Intermediates: Functional Role

Compared to other benzimidazole-based intermediates:

Notable Contrast:

- The zinc complex’s coordination structure may facilitate catalytic roles in drug synthesis, unlike passive intermediates like albendazole precursors .

Biological Activity

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a coordination compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is characterized by its coordination structure, where zinc acts as a central metal ion coordinated by sulfur atoms from the thiolate groups of the benzimidazole ligands. Its molecular formula is , with a molecular weight of approximately 391.83 g/mol. The presence of the 4-methyl group enhances the compound's stability and interaction with biological targets.

Antimicrobial Activity

Research has indicated that zinc bis(4-methyl-1H-benzimidazole-2-thiolate) exhibits significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined against several pathogens, as summarized in Table 1.

| Microorganism | MIC (mg/L) | Reference Drug | MIC (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Vancomycin | 4 |

| Escherichia coli | 40 | Ciprofloxacin | 0.1 |

| Candida albicans | 30 | Nystatin | 0.5 |

The compound demonstrated notable activity against Gram-positive bacteria, while showing limited effectiveness against Gram-negative strains and yeasts .

Anticancer Properties

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has been evaluated for its anticancer potential, particularly against various cancer cell lines. A study investigated its cytotoxic effects on glioblastoma, neuroblastoma, and lung carcinoma cell lines (T98G, SK-N-AS, A549). The compound's activity was compared to etoposide, a known chemotherapeutic agent.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Etoposide IC50 (µM) |

|---|---|---|

| T98G | 15 | 25 |

| SK-N-AS | 18 | 30 |

| A549 | 20 | 35 |

The results indicated that zinc bis(4-methyl-1H-benzimidazole-2-thiolate) exhibited stronger cytotoxicity than etoposide across all tested cell lines, although it also affected normal skin fibroblasts .

The mechanism underlying the biological activity of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) involves its interaction with biological molecules. The zinc ion plays a crucial role in binding to target molecules, while the thiolate ligands enhance reactivity and specificity. Common targets include enzymes and cellular receptors involved in cancer progression and microbial resistance.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has shown potential antioxidant activity. This property is significant as it may contribute to the compound's protective effects against oxidative stress in biological systems .

Q & A

Q. Why do computational studies disagree on the stability of tetrahedral vs. square-planar geometries?

- Methodological Answer : Geometry stability depends on ligand field strength and basis set choice. Re-evaluate with higher-level methods (e.g., CASSCF for multi-reference systems) and include dispersion corrections (e.g., D3BJ). Compare calculated ligand field splitting energies (Δ) with experimental electronic spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.